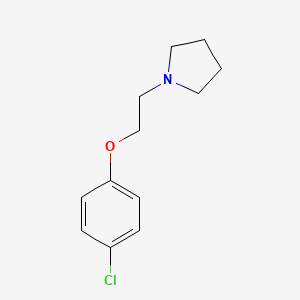

1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-chlorophenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYRJDDYCBIJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357808 | |

| Record name | Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24087-45-4 | |

| Record name | Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 4 Chlorophenoxy Ethyl Pyrrolidine and Analogues

Strategies for Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine ring is a critical step in the synthesis of 1-(2-(4-chlorophenoxy)ethyl)pyrrolidine. Several powerful synthetic methodologies have been established for this purpose, including multicomponent reactions, ring contraction reactions, and cycloaddition reactions.

Multicomponent Reaction Approaches for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecular scaffolds, including pyrrolidine derivatives. tandfonline.comresearchgate.net These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the initial reactants. nih.gov This approach is advantageous due to its operational simplicity, reduction of waste, and the ability to rapidly generate libraries of structurally diverse compounds. tandfonline.com

A notable example is the diastereoselective synthesis of highly substituted pyrrolidines through a one-pot multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent. nih.govacs.org This reaction, catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄), can construct up to three stereogenic centers in a single step with high diastereoselectivity. nih.govacs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Diastereomeric Ratio (dr) | Yield (%) |

| Optically active phenyldihydrofuran | N-tosylimino ester | Allyltrimethylsilane | TiCl₄ | Substituted pyrrolidine | Single diastereomer | Good |

| Optically active phenyldihydrofuran | N-tosylimino ester | Enolsilane | TiCl₄ | Substituted pyrrolidine | Single diastereomer | 63 |

| Optically active phenyldihydrofuran | N-tosylimino ester | tert-Butyl enol ether | TiCl₄ | Substituted pyrrolidine | Single diastereomer | Excellent |

This table presents examples of multicomponent reactions for the synthesis of substituted pyrrolidines, highlighting the reactants, catalyst, and the high diastereoselectivity and yields achieved. nih.govacs.org

Ring Contraction Reactions of Pyridines to Pyrrolidines

Ring contraction reactions provide an alternative and promising route to pyrrolidine skeletons from readily available pyridine precursors. osaka-u.ac.jpnih.govresearchgate.net Pyridines are abundant and inexpensive bulk chemicals, making their transformation into valuable pyrrolidine structures an attractive synthetic strategy. osaka-u.ac.jpresearchgate.netsemanticscholar.org

A recently developed method involves a photo-promoted ring contraction of pyridines with a silylborane to yield pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.net This reaction demonstrates a broad substrate scope and high functional group compatibility, affording functionalized pyrrolidines that can serve as versatile synthetic intermediates. osaka-u.ac.jpnih.govresearchgate.net The reaction is thought to proceed through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. osaka-u.ac.jpnih.gov

| Pyridine Substrate | Reagent | Condition | Product |

| Pyridine | Silylborane | Photo-promoted | 2-azabicyclo[3.1.0]hex-3-ene derivative |

| Substituted Pyridines | Silylborane | Photo-promoted | Functionalized pyrrolidine derivatives |

This table illustrates the ring contraction of pyridines to pyrrolidine derivatives, showcasing the starting materials and the reaction conditions. osaka-u.ac.jpnih.govresearchgate.net

Cycloaddition Reactions in Pyrrolidine Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, are among the most widely utilized and versatile methods for the construction of the pyrrolidine ring. osaka-u.ac.jpmdpi.com This approach involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile) to form a five-membered ring. nih.gov

Azomethine ylides are common 1,3-dipoles used in these reactions, and they can be generated in situ from various precursors, such as imines derived from amino acid esters. nih.govingentaconnect.com The reaction of an azomethine ylide with an alkene or alkyne dipolarophile provides a direct and often stereoselective route to substituted pyrrolidines. osaka-u.ac.jpacs.orgrsc.org The stereochemical outcome of the reaction can be controlled by the geometry of the azomethine ylide and the dipolarophile. nih.gov

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Condition | Product | Stereoselectivity |

| Glycine and Aldehyde | Maleimide | - | Tetracyclic pyrrolizidine | >9:1 dr |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Electron-deficient alkene | Trifluoroacetic acid | Substituted pyrrolidine | - |

| Chiral N-tert-butanesulfinylazadiene | Azomethine ylide | Ag₂CO₃ | Densely substituted pyrrolidine | High |

This table provides examples of [3+2] cycloaddition reactions for the synthesis of pyrrolidine derivatives, detailing the precursors, conditions, and stereoselectivity of the reactions. mdpi.comnih.govacs.org

Installation of the 2-(4-Chlorophenoxy)ethyl Side Chain

Once the pyrrolidine ring is formed, or in a convergent synthetic approach, the 2-(4-chlorophenoxy)ethyl side chain is installed. This typically involves the formation of an ether linkage between a pyrrolidine-containing fragment and a 4-chlorophenoxy moiety.

Etherification and Alkylation Reactions

A common and straightforward method for forming the ether linkage is through etherification or alkylation reactions, such as the Williamson ether synthesis. google.comsemanticscholar.org This reaction involves the coupling of an alkoxide with an alkyl halide. In the context of synthesizing this compound, this could involve the reaction of 4-chlorophenoxide with a 2-haloethylpyrrolidine derivative or the reaction of a pyrrolidine-ethanol derivative with a 4-chlorophenyl halide under basic conditions.

For instance, 1-(2-chloroethyl)pyrrolidine hydrochloride can be synthesized from 2-pyrrolidin-1-ylethanol and thionyl chloride. chemicalbook.com This chloro derivative can then react with 4-chlorophenol (B41353) in the presence of a base to form the desired product. Alternatively, 4-chlorophenol can be deprotonated to form the phenoxide, which then acts as a nucleophile to displace a leaving group on a 2-substituted ethylpyrrolidine.

| Pyrrolidine Derivative | Phenol Derivative | Base | Solvent | Product |

| 1-(2-Chloroethyl)pyrrolidine | 4-Chlorophenol | Sodium hydride | DMF | This compound |

| 2-Pyrrolidin-1-ylethanol | 1-Chloro-4-iodobenzene | Copper(I) iodide / 8-hydroxyquinaldine | DMSO/Water | This compound |

This table illustrates potential etherification and alkylation reactions for the synthesis of the target compound, outlining the key reactants and conditions.

Modern variations of etherification reactions utilize visible-light photoredox catalysis to generate alkoxy radicals from alcohols, which can then undergo functionalization. researchgate.netacs.org This mild methodology provides an alternative route for the formation of alkyl aryl ethers. researchgate.netacs.org

Coupling Reactions Involving Phenoxy Moieties

Coupling reactions offer another powerful tool for the formation of the C-O bond in the 2-(4-chlorophenoxy)ethyl side chain. Oxidative coupling of phenols, often catalyzed by transition metal complexes, can form C-O bonds between coupling partners. wikipedia.orgacs.orgnih.gov While typically used for the formation of biphenyl or diphenyl ether linkages, variations of these methods could potentially be adapted for the synthesis of the target molecule.

Phenoxy radical coupling reactions, which can be initiated enzymatically or with chemical oxidants, are another area of interest. frontiersin.orgnih.gov These reactions involve the formation of a phenoxy radical which can then couple with other molecules. While direct application to the synthesis of this compound might be challenging due to selectivity issues, these methods highlight the diverse reactivity of phenoxy moieties that can be exploited in organic synthesis.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagent | Product Type |

| Phenol | Phenol | Vanadium tetrachloride | Dihydroxybiphenyl |

| 4-Allylphenol | 2-Allylphenol | - | Honokiol (biphenol) |

This table provides examples of coupling reactions involving phenols, demonstrating the formation of C-C and C-O bonds. wikipedia.orgnih.gov

Targeted Synthesis of this compound

The targeted synthesis of this compound is typically achieved through a nucleophilic substitution reaction. This approach is a common and effective method for forming the ether linkage and attaching the pyrrolidine moiety.

A prevalent synthetic route to this compound involves the Williamson ether synthesis. In this pathway, the sodium salt of 4-chlorophenol (4-chlorophenoxide) is reacted with a 1-(2-haloethyl)pyrrolidine, typically 1-(2-chloroethyl)pyrrolidine hydrochloride. The reaction is generally conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol, thereby activating it as a nucleophile.

The reaction is typically carried out in a suitable solvent, such as ethanol, dimethylformamide (DMF), or acetone, and may require heating to proceed at a reasonable rate. The general reaction scheme is as follows:

Step 1: Deprotonation of 4-chlorophenol 4-Cl-C₆H₄OH + NaOH → 4-Cl-C₆H₄ONa + H₂O

Step 2: Nucleophilic substitution 4-Cl-C₆H₄ONa + ClCH₂CH₂N(CH₂)₄ → this compound + NaCl

An alternative, though less common, pathway could involve the reaction of 4-chlorophenoxyethanol with a pyrrolidine derivative under conditions that favor amination, but the former method is generally more direct for this specific target molecule.

The primary precursor compounds and reagents required for the synthesis of this compound are outlined in the table below.

| Precursor/Reagent | Role in Synthesis |

| 4-Chlorophenol | Provides the chlorophenoxy moiety. |

| 1-(2-Chloroethyl)pyrrolidine hydrochloride | Provides the ethylpyrrolidine side chain. |

| Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | Acts as a base to deprotonate the phenol. |

| Ethanol, DMF, or Acetone | Serves as the reaction solvent. |

The selection of these precursors is based on their commercial availability and their established reactivity in Williamson ether synthesis. The hydrochloride salt of 1-(2-chloroethyl)pyrrolidine is often used for its stability and is neutralized in situ or prior to the reaction.

Stereoselective Synthesis Considerations for Pyrrolidine Derivatives

While the synthesis of this compound itself does not typically involve the creation of a stereocenter, the broader class of pyrrolidine derivatives often contains chiral centers, making stereoselective synthesis a critical consideration. The pyrrolidine ring is a common scaffold in many biologically active natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired activity.

Several strategies have been developed for the stereoselective synthesis of pyrrolidine derivatives:

Use of the Chiral Pool : A common approach is to start with readily available chiral molecules, such as the amino acid proline. Proline and its derivatives, like 4-hydroxyproline, provide a pre-existing stereocenter and a pyrrolidine ring, which can then be further functionalized to achieve the desired target molecule. This method is advantageous as it leverages the natural chirality of the starting material.

Asymmetric Catalysis : The use of chiral catalysts can induce enantioselectivity in the formation of the pyrrolidine ring or in the modification of a pre-existing pyrrolidine scaffold. For instance, asymmetric hydrogenation of substituted pyrroles using a chiral metal catalyst can lead to the formation of specific stereoisomers of the corresponding pyrrolidine. Another approach is the use of chiral organocatalysts to promote asymmetric cycloaddition reactions that form the pyrrolidine ring.

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to an achiral substrate to direct a subsequent reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary is removed. For pyrrolidine synthesis, a chiral amine or alcohol could be used as an auxiliary to control the stereochemistry of a cyclization reaction.

Diastereoselective Reactions : If a molecule already contains a stereocenter, it can influence the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in excess. For example, in the reduction of a substituted pyrrole that contains a chiral substituent, the existing stereocenter can direct the hydrogenation to occur from a specific face of the molecule, resulting in a diastereoselective synthesis of the pyrrolidine derivative.

These stereoselective strategies are essential for the synthesis of complex pyrrolidine-containing molecules and are a major focus of modern organic synthesis research.

Molecular Structure and Conformational Analysis of 1 2 4 Chlorophenoxy Ethyl Pyrrolidine

Pyrrolidine (B122466) Ring Conformation Studies

The conformational landscape of the pyrrolidine ring can be described by a pseudorotational circuit, which maps the continuous transition between different envelope and twist (or half-chair) conformations. The two most common puckering modes are the "endo" and "exo" conformations, often described in relation to the orientation of a substituent on the ring. nih.gov In the context of N-substituted pyrrolidines, the puckering can be influenced by the substituent on the nitrogen atom.

Theoretical and experimental studies on substituted pyrrolidines have shown that the energy differences between various conformers can be subtle, often within a few kcal/mol. researchgate.net Quantum mechanical calculations on similar systems have indicated that the Cγ-endo pucker is often more stable than the Cγ-exo state, with energy differences that can vary based on the solvent environment. frontiersin.org For instance, in some β-proline oligopeptides, the energy difference between endo and exo forms was calculated to be around 1.2 kcal/mol in a dimethyl sulfoxide (B87167) solution and 2.8 kcal/mol in the gas phase. frontiersin.org

| Conformation | Relative Energy (kcal/mol) - Gas Phase (Typical) | Relative Energy (kcal/mol) - Solution (Typical) | Key Dihedral Angles |

|---|---|---|---|

| Cγ-endo | 0.0 | 0.0 | Varies with substituent |

| Cγ-exo | ~2.8 | ~1.2 | Varies with substituent |

The conformational equilibrium of the pyrrolidine ring is significantly influenced by the steric and electronic properties of its substituents. nih.gov For instance, in proline derivatives, electronegative substituents at the C-4 position have been shown to modulate the endo/exo preference. nih.gov A cis-substituent with high electronegativity tends to favor the endo pucker, while a trans-electronegative substituent favors the exo pucker. nih.gov

In the case of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, the substituent is on the nitrogen atom. N-alkylation can influence the conformational preferences of the pyrrolidine ring. researchgate.net The bulky 2-(4-chlorophenoxy)ethyl group will have a significant steric influence on the ring's conformation. Computational studies on N-substituted pyrrolidines have shown that the nitrogen atom and its substituents can participate in weak intramolecular hydrogen bonding, which can also play a role in stabilizing certain conformations. researchgate.net The preference for the substituent to occupy a pseudo-equatorial position to minimize steric hindrance is a critical factor in determining the dominant ring pucker.

Conformational Landscape of the Phenoxyethyl Moiety

The phenoxyethyl moiety of this compound introduces additional conformational flexibility due to the presence of several rotatable single bonds. The key torsional angles that define the conformation of this side chain are:

C-O-C-C torsion: Rotation around the C(phenoxy)-O bond.

O-C-C-N torsion: Rotation around the O-CH2 bond.

C-C-N-C(ring) torsion: Rotation around the CH2-N bond.

The relative orientation of the 4-chlorophenoxy group and the pyrrolidine ring is determined by the interplay of these torsional angles. Computational studies on related molecules containing a 2-(4-chlorophenoxy)acetamide (B1219211) structure have been performed to understand their molecular geometry. uomphysics.net The conformational preferences will be governed by a balance of minimizing steric clashes and optimizing electronic interactions. It is generally expected that extended or anti-periplanar conformations of the ethyl chain will be energetically favorable to reduce steric hindrance between the bulky terminal groups.

| Torsional Angle | Likely Low-Energy Conformations | Potential High-Energy Conformations |

|---|---|---|

| C-O-C-C | Gauche and anti | Eclipsed |

| O-C-C-N | Gauche and anti | Eclipsed |

| C-C-N-C(ring) | Gauche and anti | Eclipsed |

Intermolecular Interactions and Aggregation Behavior in Model Systems

In condensed phases, molecules of this compound can interact with each other through a variety of non-covalent forces. These intermolecular interactions are fundamental to the material's physical properties and its behavior in solution. rsc.org The key potential intermolecular interactions include:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density. The large surface area of the molecule suggests that these forces will be significant.

Dipole-dipole interactions: The presence of polar C-O, C-N, and C-Cl bonds results in a net molecular dipole moment, leading to electrostatic interactions between molecules.

Hydrogen bonding: While the tertiary amine of the pyrrolidine ring cannot act as a hydrogen bond donor, the nitrogen and the ether oxygen atoms can act as hydrogen bond acceptors, interacting with protic solvents or other suitable donor molecules. In the solid state, weak C-H···O and C-H···N hydrogen bonds may also play a role in the crystal packing. najah.edu

π-π stacking: The presence of the aromatic chlorophenoxy ring allows for potential π-π stacking interactions between the aromatic rings of adjacent molecules.

The aggregation behavior of molecules containing pyrrolidinium (B1226570) headgroups has been studied, revealing that such amphiphilic structures can form micelles and other aggregates in solution. researchgate.net While this compound is not a classic surfactant, the presence of a polar pyrrolidine head and a more nonpolar chlorophenoxyethyl tail could lead to some degree of self-association or aggregation in certain solvent systems, particularly at interfaces. The interplay of the aforementioned intermolecular forces will govern the nature and extent of any such aggregation. rsc.orgchemrxiv.orgrsc.org

Computational and Theoretical Investigations of 1 2 4 Chlorophenoxy Ethyl Pyrrolidine

Quantum Mechanical Studies (QM)

Quantum mechanical methods are employed to understand the electronic properties and reactivity of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the molecule's geometric and electronic structure.

Ab initio and Density Functional Theory (DFT) are the cornerstones of quantum chemical calculations for organic molecules. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), derive results directly from theoretical principles without relying on experimental data. nih.govresearchgate.net DFT, a computationally more efficient method, calculates the electronic structure based on the electron density, making it highly suitable for a wide range of chemical systems. uomphysics.net

For molecules containing chlorophenyl and pyrrolidine (B122466) moieties, DFT calculations are routinely used to optimize the molecular geometry and to analyze electronic properties. nih.govresearchgate.net A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines Hartree-Fock theory with DFT to provide a balanced description of electronic effects. researchgate.netresearchgate.net Such calculations yield crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net Furthermore, these methods are used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack. researchgate.net

Table 1: Illustrative Quantum Chemical Descriptors Calculated for Related Compounds This table presents typical data obtained from DFT calculations on structurally similar molecules to illustrate the outputs of such studies.

| Descriptor | Typical Value | Significance | Reference Method |

|---|---|---|---|

| HOMO Energy | ~ -6.0 to -7.0 eV | Indicates electron-donating ability | B3LYP/6-311G(d,p) |

| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting ability | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Relates to chemical stability and reactivity | B3LYP/6-311G(d,p) |

The accuracy of QM calculations is highly dependent on the choice of the basis set and the treatment of electron correlation. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are widely used. researchgate.netresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is critical for accurately describing the electron distribution, especially in molecules with heteroatoms like oxygen, nitrogen, and chlorine.

Electron correlation refers to the interaction between individual electrons. DFT functionals like B3LYP inherently include some electron correlation effects. researchgate.net For higher accuracy, ab initio methods like MP2 provide a more rigorous treatment of electron correlation, which is essential for calculating precise interaction energies and molecular properties, albeit at a higher computational cost. nih.govresearchgate.net Comparing results from different methods (e.g., B3LYP vs. M06-2X or MP2) and basis sets allows researchers to assess the reliability of the computational predictions. nih.govresearchgate.net

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a compound like 1-(2-(4-chlorophenoxy)ethyl)pyrrolidine might interact with biological targets.

The docking process involves placing the ligand into the binding site of a protein and evaluating its fit. Algorithms sample numerous possible conformations and orientations of the ligand, calculating a score for each pose. For related pyrrolidine derivatives, docking studies have been performed against various targets, including enzymes like acetylcholinesterase and cytochrome P450 isozymes. bohrium.comresearchgate.net

The results of a docking simulation reveal the specific interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.gov For this compound, the chlorophenyl group could engage in hydrophobic or halogen-bonding interactions, while the pyrrolidine nitrogen can act as a hydrogen bond acceptor. Identifying these key interactions provides a rational basis for the molecule's potential biological activity.

A primary output of molecular docking is the binding affinity, often expressed as a docking score or an estimated free energy of binding (ΔG), typically in kcal/mol. bohrium.com A more negative score generally indicates a more stable protein-ligand complex and higher predicted affinity. For example, studies on similar chlorophenyl-pyrrolidine structures have reported binding affinities against various targets. bohrium.com These energetic calculations help rank different compounds and prioritize them for further experimental testing.

Table 2: Example Binding Affinities of a Related Pyrrolidin-2-one Derivative Against Various Protein Targets This table is illustrative and shows actual docking results for 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one to demonstrate the type of data generated in docking studies. bohrium.com

| Protein Target | Binding Affinity (kcal/mol) | Inhibition Constant (Ki, µM) |

|---|---|---|

| CYP3A4 | -6.32 | 23.4 |

| CYP1A2 | -6.12 | 32.8 |

| Muscarinic M2 | -5.36 | N/A |

| Serotonin (B10506) 5-HT2B | -5.14 | N/A |

| Histamine H1 | -3.04 | N/A |

Molecular Dynamics Simulations for Conformational Sampling

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of this compound. nih.gov

An MD simulation begins with a starting structure, often from a docking study or QM optimization, which is then placed in a simulated physiological environment (e.g., a box of water molecules). The simulation proceeds for a set amount of time (typically nanoseconds to microseconds), tracking the trajectory of every atom. nih.gov This process requires a force field, such as OPLSAA or GAFF, which defines the potential energy of the system based on the positions of its atoms. researchgate.net

The resulting trajectory allows for the analysis of the molecule's conformational landscape. Researchers can identify the most stable and frequently adopted conformations, the flexibility of different parts of the molecule (e.g., the ethyl linker), and the stability of its interactions with a protein target over time. researchgate.netnih.gov This information is crucial for a comprehensive understanding of how the molecule behaves in a dynamic biological environment and for refining the static predictions from molecular docking.

Computational Descriptors and Their Significance in Molecular Design

In the realm of modern drug discovery and molecular design, computational and theoretical investigations serve as a powerful tool to predict the pharmacokinetic and pharmacodynamic properties of a molecule before its synthesis. For the compound this compound, a thorough analysis of its computational descriptors provides valuable insights into its potential behavior as a therapeutic agent. These descriptors, derived from the molecule's two-dimensional and three-dimensional structures, are crucial in forecasting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets.

The primary computational descriptors for this compound, estimated based on its structural analogs and constituent fragments, are summarized below. These parameters are instrumental in assessing its "drug-likeness" and guiding further molecular modifications to optimize its therapeutic potential.

Interactive Data Table: Key Computational Descriptors for this compound and Structurally Related Compounds

| Descriptor | This compound (Estimated) | 1-(2-Phenoxyethyl)pyrrolidine | 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine |

| Molecular Weight ( g/mol ) | ~225.71 | 191.27 | 317.17 |

| XLogP3 | ~3.1 | 2.3 | 3.6 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Rotatable Bond Count | 4 | 4 | 4 |

| Topological Polar Surface Area (TPSA) | ~12.5 Ų | 12.5 Ų | 12.5 Ų |

Detailed Research Findings

A detailed examination of each descriptor reveals its specific importance in the molecular design process:

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity, which significantly influences its absorption, distribution, and ability to permeate biological membranes. nih.gov For a drug to be orally bioavailable, it must possess a balanced lipophilicity to dissolve in both aqueous and lipid environments. A logP value that is too high can lead to poor aqueous solubility and sequestration in fatty tissues, while a value that is too low may hinder its ability to cross cell membranes. nih.gov According to Lipinski's Rule of 5, an oral drug should ideally have a logP value less than 5. nih.gov The estimated XLogP3 value of approximately 3.1 for this compound suggests a favorable lipophilic character for oral absorption.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of all polar atoms in a molecule and is a strong predictor of a drug's oral bioavailability and permeability. Molecules with a lower TPSA are generally more capable of permeating cell membranes. A TPSA value of less than 140 Ų is often associated with good intestinal absorption. The estimated TPSA of around 12.5 Ų for this compound is well within this favorable range, indicating a high probability of good membrane permeability.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule is crucial for its interaction with biological targets and its solubility in water. These functional groups are key to forming specific interactions with proteins and other biomolecules. However, an excessive number of hydrogen bond donors and acceptors can negatively impact a drug's ability to cross biological membranes. This compound has an estimated hydrogen bond donor count of 0 and an acceptor count of 2 (the ether oxygen and the pyrrolidine nitrogen), which is favorable for membrane permeability.

Molecular Flexibility (Rotatable Bond Count): The number of rotatable bonds in a molecule is a measure of its conformational flexibility. Reduced molecular flexibility is often associated with improved oral bioavailability. A lower number of rotatable bonds (generally 10 or fewer) is considered advantageous as it reduces the entropic penalty upon binding to a target and can lead to better absorption. With an estimated 4 rotatable bonds, this compound exhibits a desirable level of molecular rigidity.

Structure Activity Relationship Sar Studies of Phenoxyethyl Pyrrolidine Compounds

Systematic Modification of the Phenoxyethyl Chain

The phenoxyethyl chain is a critical component of the 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine scaffold, playing a pivotal role in the molecule's interaction with its biological targets. Modifications to this chain, including the length and branching of the alkyl linker and the substitution patterns on the phenoxy ring, have been shown to significantly influence the compound's activity.

The ethyl linker connecting the pyrrolidine (B122466) ring to the phenoxy group is a key determinant of the spatial relationship between these two moieties. Altering the length of this linker can have a profound effect on the compound's biological activity. While specific data for this compound is not extensively available, general principles of SAR suggest that an optimal linker length is crucial for proper orientation within a receptor's binding site.

Linker Length: Shortening or lengthening the ethyl (two-carbon) chain can lead to a decrease in activity. A one-carbon (methylene) or a three-carbon (propyl) linker may misalign the pyrrolidine and phenoxy groups, disrupting key interactions with the target. The two-atom spacing is often found to be optimal for positioning the terminal amine and the aromatic ring in many classes of pharmacologically active aryloxyalkylamines.

Branching: The introduction of alkyl branches on the ethyl linker can also significantly impact activity. Branching can introduce steric hindrance, which may either be detrimental or, in some cases, beneficial if it locks the molecule into a more favorable conformation for binding. Studies on related pyrrolidinium-based ionic electrolytes have shown that branched alkyl chains can influence the material's properties. rsc.org In the context of biological activity, branching on the carbon adjacent to the pyrrolidine nitrogen (α-position) or the carbon adjacent to the phenoxy oxygen (β-position) would likely have different effects.

| Modification | Predicted Impact on Activity | Rationale |

| Shortening linker to one carbon | Decrease | Suboptimal positioning of pyrrolidine and phenoxy rings. |

| Lengthening linker to three carbons | Decrease | Increased flexibility may lead to unproductive binding modes. |

| Branching on the alkyl linker | Variable | May introduce steric hindrance or lock in a favorable conformation. |

The electronic and steric properties of substituents on the phenoxy ring are critical for modulating the activity of phenoxyethyl pyrrolidine compounds. The nature, position, and number of substituents can fine-tune the molecule's interaction with its biological target. nih.gov

In studies of related pyrrolidine derivatives, compounds with electron-donating groups such as methoxy (B1213986) and methyl have shown different activity profiles compared to those with electron-withdrawing groups. nih.gov For instance, in a series of pyrrolidine amide derivatives, a 3-chloro substitution on a terminal phenyl group was found to be more effective than a 4-chloro substitution. rsc.org

| Substituent Position | Substituent Type | General Impact on Activity |

| Ortho | Bulky group | Often leads to decreased activity due to steric hindrance. |

| Meta | Electron-withdrawing | Can enhance activity by favorably altering electronic properties. |

| Para | Electron-donating | May increase or decrease activity depending on the specific target. |

Modifications to the Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a versatile scaffold in drug discovery due to its ability to explore pharmacophore space effectively. nih.gov Modifications to this ring, such as heteroatom substitution and the introduction of chiral centers, can significantly impact the biological activity of this compound analogues.

Replacing one of the carbon atoms of the pyrrolidine ring with another heteroatom, such as oxygen (to form an oxazolidine) or sulfur (to form a thiazolidine), can alter the ring's conformation, polarity, and hydrogen bonding capacity. Such modifications can lead to changes in binding affinity and selectivity. The introduction of heteroatoms can be a useful strategy for modifying physicochemical properties to improve the ADME/Tox profile of a drug candidate. nih.gov While specific studies on heteroatom substitution in this compound are limited, the principles of bioisosteric replacement suggest that such changes would have a significant impact on activity.

The introduction of a chiral center, for example, by adding a substituent to one of the carbon atoms of the pyrrolidine ring, results in the formation of stereoisomers (enantiomers or diastereomers). It is well-established in medicinal chemistry that different stereoisomers of a drug can have vastly different pharmacological activities. mdpi.com This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each stereoisomer.

For pyrrolidine derivatives, the stereochemistry at various positions has been shown to be crucial for activity. For instance, in a series of pyrrolidine pentamine derivatives, the stereochemistry at multiple positions was found to be necessary for their inhibitory activity. nih.gov Similarly, for other classes of compounds, the (R)- and (S)-enantiomers can exhibit significantly different potencies. rsc.org Therefore, the stereochemical configuration of any introduced chiral center on the pyrrolidine ring of this compound would be expected to have a profound impact on its biological activity.

| Modification | Potential Outcome | Rationale |

| Heteroatom Substitution | Altered activity and selectivity | Changes in ring conformation, polarity, and hydrogen bonding. |

| Introduction of a Chiral Center | Different activity for each stereoisomer | Chiral biological targets interact differently with each stereoisomer. |

Role of the 4-Chloro Substituent on the Phenoxy Group

The 4-chloro substituent on the phenoxy group of this compound plays a significant role in defining the compound's electronic and lipophilic properties. The chlorine atom is an electron-withdrawing group, which can influence the acidity of the phenoxy moiety and its ability to participate in hydrogen bonding. Furthermore, the presence of the chloro group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

In broader SAR studies of bioactive compounds, the position of a halogen substituent on an aromatic ring is often critical. A para-substitution, as in this case, can have a different impact compared to an ortho- or meta-substitution. In some series of compounds, a 4-chloro substituent has been found to be important for potent activity. frontiersin.org The replacement of the 4-chloro group with other substituents, such as a hydrogen atom, a methyl group, or a more electronegative fluorine atom, would be expected to modulate the activity of the compound.

| Substituent at 4-position | Predicted Effect on Activity | Reasoning |

| Hydrogen | Likely decrease | Loss of favorable electronic and lipophilic contributions. |

| Methyl | Variable | Alters electronic and steric profile; may increase or decrease activity. |

| Fluorine | Variable | Similar electronegativity to chlorine but smaller size; could maintain or alter activity. |

Electronic Effects and Molecular Recognition

The electronic properties of the phenoxy ring in phenoxyethyl pyrrolidine derivatives play a pivotal role in their interaction with biological targets. The nature and position of substituents on this aromatic ring can significantly alter the molecule's electron density distribution, thereby influencing its binding affinity and efficacy.

The presence of the chlorine atom at the para-position of the phenoxy ring in this compound is a key electronic feature. Halogens, such as chlorine, are electron-withdrawing groups through induction but can also act as weak electron-donors through resonance. This dual electronic nature can modulate the electrostatic interactions between the ligand and its receptor. For instance, the electronegativity of the chlorine atom can create a region of partial positive charge on the aromatic ring, which may be favorable for interactions with electron-rich pockets in a binding site.

Research on a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has demonstrated that these compounds are potent ligands for the 5-HT1A receptor and the serotonin (B10506) transporter protein (SERT). nih.gov Although the core structure is different, this work underscores the significance of the pyrrolidine moiety in conjunction with an aromatic system for achieving high affinity at specific central nervous system (CNS) targets. The electronic interplay between the pyrrolidine nitrogen and the aromatic system is crucial for these interactions.

The following table summarizes the electronic properties of common substituents on the phenoxy ring and their potential impact on receptor binding affinity, based on general principles of medicinal chemistry.

| Substituent (at para-position) | Electronic Effect | Potential Impact on Binding Affinity |

| -Cl | Electron-withdrawing (inductive), Weakly donating (resonance) | Can enhance electrostatic interactions and lipophilicity. |

| -OCH3 | Electron-donating (resonance), Weakly withdrawing (inductive) | May increase hydrogen bonding potential and alter electron density. |

| -NO2 | Strongly electron-withdrawing | Can significantly alter the electrostatic potential of the aromatic ring. |

| -CH3 | Weakly electron-donating | Can enhance lipophilicity and van der Waals interactions. |

Steric Effects and Conformational Preferences

The three-dimensional shape of a molecule, dictated by steric effects and conformational preferences, is a critical determinant of its biological activity. For phenoxyethyl pyrrolidine compounds, the size and spatial arrangement of substituents can influence how the molecule fits into a receptor's binding pocket and can also affect its intrinsic flexibility.

The pyrrolidine ring itself is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. The energetic barrier between these conformers is generally low, allowing the ring to be conformationally flexible. However, the introduction of substituents on the pyrrolidine ring can favor specific conformations. For example, in synthetic cathinone (B1664624) analogs containing a pyrrolidine ring, increasing the length of an α-carbon side chain was found to significantly enhance affinity at muscarinic receptors, suggesting that steric bulk in certain positions is well-tolerated and can even be beneficial for binding. nih.gov

In a study of ring-constrained phenylpropyloxyethylamines, which share structural similarities with phenoxyethyl pyrrolidines, it was found that increasing the chain length from a phenethyl to a phenylpropyl group led to higher affinity at both σ1 and σ2 receptors. nih.gov This suggests that the distance and relative orientation between the aromatic ring and the amine are critical for optimal binding.

The table below illustrates how different steric modifications to the phenoxyethyl pyrrolidine scaffold could influence conformational preferences and, consequently, biological activity.

| Modification | Potential Steric Impact | Potential Effect on Biological Activity |

| Substitution on the pyrrolidine ring | Can restrict ring pucker and introduce steric bulk. | May enhance selectivity for specific receptor subtypes or alter binding affinity. |

| Altering the length of the ethyl linker | Changes the distance between the phenoxy and pyrrolidine moieties. | Can optimize the spatial arrangement for better receptor fit. |

| Introducing bulky substituents on the phenoxy ring | Can create steric clashes with the receptor binding site. | May decrease binding affinity if the substituent is not well-accommodated. |

Mechanistic Studies of Molecular Interactions for 1 2 4 Chlorophenoxy Ethyl Pyrrolidine Analogues

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand, such as a 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine analogue, and its receptor (LTA4H) is governed by the principles of binding kinetics and thermodynamics. While specific quantitative data for this particular compound series are not extensively detailed in publicly available literature, the fundamental concepts provide a framework for understanding their behavior.

Binding kinetics describes the rates of the association (on-rate, k_on) and dissociation (off-rate, k_off) of the ligand-receptor complex. A long residence time at the receptor, often correlated with a slow k_off, can be a desirable attribute for a drug, as it may lead to a more sustained pharmacological effect.

Thermodynamics of binding is described by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (-TΔS) contributions. nih.gov

Enthalpy (ΔH) reflects the change in heat content of the system upon binding and is typically driven by the formation of favorable interactions like hydrogen bonds and van der Waals forces.

Entropy (ΔS) relates to the change in disorder of the system. Binding is often entropically unfavorable due to the loss of conformational freedom of the ligand and protein, but this can be offset by the release of ordered water molecules from the binding site. nih.gov

The thermodynamic profile of structurally distinct LTA4H inhibitors has been a subject of research, with computational methods used to understand the role of stabilized water molecules in the binding site to interpret thermodynamic data and guide the design of new inhibitors. nih.gov

Interactions with Other Biomolecules (e.g., proteins, lipids)

Furthermore, the bifunctional nature of LTA4H itself presents a complex interaction scenario. The enzyme's aminopeptidase activity is involved in the degradation of the chemotactic tripeptide Pro-Gly-Pro (PGP). pnas.orgnih.gov Some LTA4H inhibitors block both the epoxide hydrolase and aminopeptidase functions, which could have unintended consequences by allowing PGP to accumulate. researchgate.net This highlights the importance of understanding a compound's interactions with all activities of its target protein and with other endogenous substrates. The interactions with membrane lipids are also important for drug molecules, influencing their ability to cross cell membranes and reach intracellular targets like the cytosolic enzyme LTA4H.

Advanced Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, with each technique offering unique insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the ethyl chain, and the aromatic ring. The aromatic protons typically appear as two doublets due to the para-substitution pattern on the benzene ring. The ethyl group protons manifest as two triplets, while the pyrrolidine protons often present as more complex multiplets.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum would confirm the presence of the carbons in the 4-chlorophenoxy group, the ethyl linker, and the pyrrolidine ring. The carbonyl carbon is notably absent, and the chemical shifts of the aromatic carbons provide confirmation of the substitution pattern. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference, tetramethylsilane (TMS). The predictions are based on the analysis of structurally similar compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.25 | Doublet | 2H | Aromatic protons (ortho to Cl) |

| ~ 6.85 | Doublet | 2H | Aromatic protons (ortho to O) |

| ~ 4.10 | Triplet | 2H | O-CH₂ -CH₂-N |

| ~ 2.90 | Triplet | 2H | O-CH₂-CH₂ -N |

| ~ 2.70 | Multiplet | 4H | Pyrrolidine protons (adjacent to N) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table outlines the predicted chemical shifts for the distinct carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 157.0 | Aromatic C-O |

| ~ 129.5 | Aromatic C-H (ortho to Cl) |

| ~ 125.0 | Aromatic C-Cl |

| ~ 116.0 | Aromatic C-H (ortho to O) |

| ~ 67.0 | O -CH₂ |

| ~ 56.0 | N -CH₂ (ethyl) |

| ~ 54.5 | Pyrrolidine C -N |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition.

Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak ([M]⁺). The fragmentation pattern is typically dominated by cleavage of the bonds adjacent to the heteroatoms (oxygen and nitrogen). Common fragmentation pathways include the α-cleavage of the pyrrolidine ring, leading to an iminium ion, and the cleavage of the ether bond. nih.govresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 239/241 | [M]⁺ Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl) |

| 128/130 | [Cl-C₆H₄-O]⁺ Chlorophenoxy cation |

| 112 | [C₆H₁₂N]⁺ N-ethylpyrrolidine cation |

| 84 | [C₅H₁₀N]⁺ Pyrrolidinyl-methyl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3050-3100 | C-H Stretch | Aromatic |

| ~ 2850-2960 | C-H Stretch | Aliphatic (CH₂) |

| ~ 1590, 1490 | C=C Stretch | Aromatic Ring |

| ~ 1240 | C-O Stretch | Aryl-Alkyl Ether |

| ~ 1170 | C-N Stretch | Tertiary Amine |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. The primary chromophore in this compound is the 4-chlorophenoxy moiety. This aromatic system gives rise to characteristic absorption bands in the UV region, typically around 225 nm and 280 nm. jcsp.org.pk While not providing detailed structural information like NMR, UV-Vis spectroscopy is highly useful for quantitative analysis and as a detection method in chromatography.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatography is essential for separating the compound from impurities and confirming its identity by its retention time.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of molecule. researchgate.net

In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of acetonitrile and water or a buffer, is used to elute the compound. jcsp.org.pkresearchgate.net The presence of the chlorophenoxy group allows for sensitive detection using a UV detector, commonly set at wavelengths corresponding to the compound's absorption maxima (e.g., 225 nm). jcsp.org.pkresearchgate.net The purity of the sample is determined by the percentage of the total peak area that corresponds to the main analyte peak. The identity can be confirmed by comparing the retention time to that of a certified reference standard.

Table 5: Typical RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), e.g., 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing an acid modifier like formic acid or a buffer) researchgate.netepa.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm or 280 nm jcsp.org.pk |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves to separate the compound from any impurities or reaction byproducts, followed by its structural elucidation based on its mass spectrum. The gas chromatograph separates components of a sample mixture based on their different affinities for the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted components into ionized particles, which are then sorted based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.

While specific experimental GC-MS data for this compound is not extensively detailed in publicly available academic literature, the expected analytical outcome would involve the determination of its retention time and the characteristic fragmentation pattern. The retention time would be a specific value indicating how long the compound takes to travel through the GC column under defined conditions. The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with other fragment ions that can be pieced together to confirm the presence of the chlorophenoxy, ethyl, and pyrrolidine moieties. For instance, the analysis of related amine monomers has been effectively conducted using GC-MS to confirm identity and purity prior to their use in synthesis, highlighting the utility of this method. The technique can be operated in both electron impact (EI) and chemical ionization (CI) modes to provide comprehensive structural information.

| Parameter | Expected Information |

| Retention Time (RT) | A specific time for elution from the GC column, aiding in identification. |

| Molecular Ion Peak (M+) | A peak in the mass spectrum corresponding to the molecular weight of the compound. |

| Key Fragment Ions | Peaks corresponding to the masses of structural fragments of the molecule, confirming its composition. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C12H16ClNO, this method would be employed to experimentally verify the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental integrity.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 63.85%

Hydrogen (H): 7.15%

Chlorine (Cl): 15.71%

Nitrogen (N): 6.20%

Oxygen (O): 7.09%

While specific published reports of the elemental analysis of this compound are not readily found, this technique remains a cornerstone in the characterization of newly synthesized chemical entities in academic research.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 63.85 | Data not available in searched sources |

| Hydrogen (H) | 7.15 | Data not available in searched sources |

| Nitrogen (N) | 6.20 | Data not available in searched sources |

| Chlorine (Cl) | 15.71 | Data not available in searched sources |

| Oxygen (O) | 7.09 | Data not available in searched sources |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov Should this compound be successfully crystallized, this method could provide definitive proof of its molecular structure, including bond lengths, bond angles, and conformational details. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

This technique is considered the gold standard for structural determination and is crucial for unambiguous stereochemical assignments and understanding intermolecular interactions in the solid state. nih.gov The successful application of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the compound, which can often be a challenging and rate-limiting step. nih.govnih.gov Although the crystallographic data for this compound has not been reported in the surveyed literature, the insights that could be gained from such a study would be invaluable for a complete understanding of its solid-state chemistry.

| Crystallographic Parameter | Information Provided | Data for this compound |

| Crystal System | The basic geometric framework of the crystal lattice. | Data not available in searched sources |

| Space Group | The symmetry elements present in the crystal structure. | Data not available in searched sources |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. | Data not available in searched sources |

| Atomic Coordinates | The precise position of each atom in the unit cell. | Data not available in searched sources |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Data not available in searched sources |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of pyrrolidine-containing molecules is a cornerstone of medicinal chemistry. researchgate.netfrontiersin.org Future research into 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine will likely prioritize the development of synthetic routes that align with the principles of green chemistry, aiming to improve efficiency, reduce waste, and minimize the use of hazardous materials. rsc.orgsamipubco.com

Traditional synthetic methods often rely on multi-step processes that may involve harsh reagents and solvents. Modern approaches seek to overcome these limitations. For instance, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions for pyrrolidine (B122466) synthesis, increasing synthetic efficiency. nih.gov Another promising area is the adoption of continuous flow chemistry, which can offer better control over reaction parameters, improve safety, and allow for easier scalability.

Future synthetic strategies could focus on:

One-Pot Reactions: Designing multi-component reactions where 4-chlorophenol (B41353), a pyrrolidine precursor, and a two-carbon linker are combined in a single step. rsc.orgbeilstein-journals.org

Catalyst-Free Conditions: Exploring reactions that can proceed efficiently without the need for metal catalysts, often in greener solvent systems like ethanol-water mixtures. rsc.org

Bio-catalysis: Utilizing enzymes to catalyze key steps in the synthesis, which can lead to high stereoselectivity and operate under mild, environmentally friendly conditions. samipubco.com

| Synthetic Approach | Key Principles | Potential Advantages for Synthesizing this compound |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Uses microwave irradiation to heat reactions. | Reduced reaction times, increased yields, improved purity. nih.gov |

| Continuous Flow Chemistry | Reagents are pumped through a reactor in a continuous stream. | Enhanced safety, precise control of reaction conditions, easier scalability. samipubco.com |

| Multi-Component Domino Reactions | Multiple bond-forming events occur in a single pot without isolating intermediates. | Increased efficiency, reduced solvent waste and purification steps. rsc.org |

| Bio-catalysis | Employs enzymes to catalyze chemical transformations. | High selectivity, mild reaction conditions, reduced environmental impact. samipubco.com |

Advanced Computational Modeling of this compound Interactions

Computational chemistry offers powerful tools to predict and analyze the behavior of molecules at an atomic level. samipubco.commdpi.com For this compound, advanced computational modeling can provide profound insights into its potential interactions with biological targets, guiding further experimental work.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the molecule, helping to elucidate reaction mechanisms for its synthesis. beilstein-journals.orgMolecular Dynamics (MD) simulations can simulate the molecule's behavior over time in a biological environment, such as near a protein's binding site, revealing key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a library of derivatives. frontiersin.org By correlating structural modifications with changes in biological activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

| Modeling Technique | Application to this compound | Anticipated Insights |

|---|---|---|

| Density Functional Theory (DFT) | Analysis of electronic structure and reaction pathways. | Optimization of synthetic conditions and prediction of reactivity. beilstein-journals.org |

| Molecular Dynamics (MD) Simulations | Simulation of the molecule's interaction with potential protein targets. | Identification of key binding interactions and prediction of binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Prediction of activity for novel derivatives, guiding lead optimization. frontiersin.org |

| Pharmacophore Modeling | Identifying the 3D arrangement of essential features for biological activity. | Design of new molecules with potentially improved potency and selectivity. |

Investigation of Allosteric Modulation and Polypharmacology

Modern drug discovery has moved beyond the "one-target, one-drug" paradigm, embracing more complex pharmacological concepts like allosteric modulation and polypharmacology. mdpi.comnih.gov These represent significant unexplored avenues for this compound.

Allosteric modulation involves a ligand binding to a site on a receptor that is distinct from the primary (orthosteric) binding site. nih.gov This can modulate the receptor's response to its natural ligand in a more nuanced way than simple activation or blocking. mdpi.comnih.gov Future research could screen this compound and its analogues for allosteric modulatory activity on various receptors, such as G-protein coupled receptors (GPCRs), which could lead to novel therapeutic agents with potentially fewer side effects. nih.gov

Polypharmacology is the principle that a single drug can interact with multiple targets, which can be advantageous for treating complex, multifactorial diseases. nih.govgardp.org The structural features of this compound—a substituted aromatic ring, an ether linkage, and a pyrrolidine nucleus—provide multiple points for potential interactions. A systematic investigation using computational screening and experimental assays could reveal if this compound or its derivatives exhibit a multi-target profile, potentially offering synergistic therapeutic effects. mdpi.com

Exploration of Conformational Dynamics in Complex Biological Environments

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and flexibility. The pyrrolidine ring is non-planar and can adopt various conformations, a phenomenon known as "pseudorotation". researchgate.netnih.gov The specific conformation, or "puckering," of the ring can be influenced by its substituents and the environment, which in turn affects its pharmacological efficacy. nih.gov

Future research should focus on the conformational dynamics of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and advanced computational methods like long-timescale MD simulations can be used to study how the molecule's shape changes in different environments, such as in solution versus when bound to a biological target. nih.gov Understanding these dynamics is crucial for a rational approach to drug design, as it allows for the optimization of molecular shape to achieve better binding affinity and selectivity.

Design of New Chemical Probes Based on the Pyrrolidine Scaffold

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. nih.gov The this compound structure can serve as a valuable scaffold for the design of new chemical probes.

By strategically modifying the core structure, researchers can create a library of related compounds. These compounds can then be used in high-throughput screening campaigns to identify molecules that interact with specific proteins or pathways. nih.gov For example, a fluorescent tag could be attached to the scaffold to visualize its localization within cells, or a reactive group could be incorporated to allow for covalent labeling of its protein target. The development of such probes would not only advance our understanding of fundamental biology but could also uncover new therapeutic targets. The versatility of the pyrrolidine scaffold makes it an attractive starting point for creating diverse and complex molecules for this purpose. researchgate.netfrontiersin.org

Q & A

Q. What are the recommended synthetic routes for 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, and how do reaction conditions influence yield?

The compound can be synthesized via alkylation of 4-chlorophenol with 1-(2-chloroethyl)pyrrolidine. A method analogous to involves using KOH as a base in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under reflux. Key factors affecting yield include:

Q. How should researchers purify and characterize this compound?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures removes unreacted starting materials.

- Characterization :

Q. What are the critical storage conditions to ensure compound stability?

Store at 2–8°C under inert gas (argon or nitrogen) in amber glass vials to prevent oxidation and photodegradation. Avoid exposure to moisture, as hydrolysis of the ether linkage may occur .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or LC-MS data often arise from:

- Solvent effects : Chemical shifts vary between CDCl₃ and D₂O due to proton exchange (e.g., pyrrolidine NH in D₂O may appear as a broad singlet).

- Impurity interference : Trace amounts of 4-chlorophenol (δ 6.8–7.1 ppm in ¹H NMR) can skew integration. Validate purity via HPLC (≥98% purity threshold) and cross-reference with X-ray crystallography data from structurally analogous compounds (e.g., ) .

Q. What strategies optimize the compound’s reactivity in downstream functionalization?

- Protection of pyrrolidine : Use Boc-anhydride to protect the amine, enabling selective alkylation or acylation of the phenoxy group.

- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-chlorophenyl moiety requires ligand screening (XPhos or SPhos) to enhance efficiency .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to targets like GPCRs or kinases. The pyrrolidine group’s conformational flexibility is critical for receptor interactions.

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Q. What are the best practices for analyzing conflicting biological activity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.